PRMT5•MTA vs PRMT5•SAM Binding Selectivity: 5-Fold Discrimination Confirmed by SPR and X-Ray Crystallography
The free base form of the target compound (F1) demonstrates a 5-fold binding selectivity for the PRMT5•MTA complex (KD = 10.2 μM) over the PRMT5•SAM complex (KD = 51 μM), as determined by SPR [1]. X-ray co-crystallography (PDB 7S0U) rationalizes this selectivity: F1 binding causes movement of Glu435 into the SAM pocket creating a steric clash, while breaking a critical Lys333–SAM salt bridge [1]. In the biochemical methyltransferase assay, F1 showed no observable inhibition up to 100 μM, confirming it behaves as a genuine fragment with weak functional activity that requires fragment growth for potency improvement [1]. In contrast, the control inhibitor EPZ015666 showed only 2-fold selectivity (MTA+ IC50 = 0.11 μM vs MTA– IC50 = 0.06 μM), demonstrating that F1's selectivity profile is mechanistically distinct from SAM-competitive inhibitors [1].
| Evidence Dimension | PRMT5•MTA vs PRMT5•SAM binding affinity (SPR KD) |
|---|---|
| Target Compound Data | PRMT5•MTA KD = 10.2 μM; PRMT5•SAM KD = 51 μM; Biochemical assay: no inhibition up to 100 μM |
| Comparator Or Baseline | EPZ015666 (clinical PRMT5 inhibitor): MTA+ IC50 = 0.11 μM, MTA– IC50 = 0.06 μM (2-fold selectivity) |
| Quantified Difference | F1: 5-fold MTA/SAM selectivity at KD level; EPZ015666: ~2-fold selectivity at IC50 level. F1 shows MTA-cooperative binding, EPZ015666 does not |
| Conditions | SPR with biotinylated PRMT5/MEP50 immobilized on streptavidin chip; MTA or SAM at 20× KD. Biochemical FlashPlate PRMT5–MEP50 radiolabeled methyltransferase assay with 2 μM MTA (MTA+) or without (MTA–), 1 μM SAM |
Why This Matters
The MTA-cooperative binding profile is the mechanistically required starting point for developing PRMT5/MTA-complex-selective inhibitors, a precision oncology strategy targeting MTAP-deleted cancers.
- [1] Smith CR, Aranda R, Bobinski TP, et al. Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5•MTA Complex for the Treatment of MTAP-Deleted Cancers. J Med Chem. 2022;65(3):1749-1766. doi:10.1021/acs.jmedchem.1c01900 (Table 3; Fig. 3; text pp. 220-250) View Source
